The compound identified by the registry number 187986-17-0 is known as Trp-Lys-Tyr-Met-Val-D-Met-NH2, commonly referred to as WKYMVm. This synthetic peptide is recognized for its role as a selective agonist for formyl peptide receptors, particularly formyl peptide receptor 1 (FPR1) and formyl peptide receptor-like 1 (FPRL1). These receptors are involved in immune response mechanisms, particularly in the recruitment of immune cells to sites of inflammation.
WKYMVm is classified as a synthetic peptide and is primarily utilized in biochemical research. It is synthesized for use in studies related to immunology and cell signaling. The compound can be sourced from various chemical suppliers, including BenchChem and MedChemExpress, which provide detailed specifications and availability for research purposes .
The synthesis of WKYMVm typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Key reagents in this process include:
The synthesis process generally follows these steps:
This method is favored for its ability to produce high-purity peptides efficiently, making it suitable for both research and potential therapeutic applications .
WKYMVm has a complex molecular structure characterized by a sequence of amino acids that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 640.79 g/mol. The InChI key for WKYMVm is BBAOHIALRKLBRD-OZDPOCAXSA-N, which provides a unique identifier for its chemical structure.
The structural representation includes various functional groups typical of peptides, including amine groups and carboxylic acid functionalities, which are crucial for its interaction with biological receptors.
WKYMVm undergoes several chemical reactions that are significant in its function as an agonist for formyl peptide receptors. These reactions primarily involve binding interactions with the receptors, triggering downstream signaling pathways that modulate immune responses.
The binding affinity and specificity of WKYMVm to FPR1 and FPRL1 can be assessed through various biochemical assays, including:
These studies help elucidate the pharmacological profile of WKYMVm and its potential therapeutic applications .
The mechanism by which WKYMVm exerts its effects involves its interaction with formyl peptide receptors on immune cells. Upon binding, it initiates a series of intracellular signaling events that lead to:
Research indicates that WKYMVm's action on FPR1 can lead to increased intracellular calcium levels and activation of mitogen-activated protein kinases (MAPKs), which are critical for cellular responses in immune function .
Relevant analyses confirm that WKYMVm maintains its integrity under standard laboratory conditions but should be protected from moisture and extreme temperatures .
WKYMVm has significant applications in scientific research, particularly in:
Researchers utilize WKYMVm to explore new avenues in drug development targeting inflammatory diseases and other conditions where formyl peptide receptors play a critical role .
WKYMVm possesses a well-defined chemical structure with the molecular formula C₄₁H₆₁N₉O₇S₂ and a molecular weight of 856.11 daltons. This configuration includes two sulfur atoms derived from methionine residues, contributing to its distinctive chemical properties. The calculated density is 1.268 g/cm³, and the compound exhibits a high boiling point of approximately 1269.6°C at standard atmospheric pressure, reflecting its thermal stability under research conditions. The molecular structure incorporates both polar and nonpolar regions, evidenced by its topological polar surface area of 321.46 Ų and a calculated LogP value of 5.14, indicating moderate lipophilicity [1] [6] [8].
Table 1: Molecular Characterization of WKYMVm
Parameter | Value |
---|---|
Molecular Formula | C₄₁H₆₁N₉O₇S₂ |
Molecular Weight | 856.11 Da |
CAS Registry Number | 187986-17-0 |
XLogP3 Value | 5.14 |
Topological Polar Surface Area | 321.46 Ų |
Monoisotopic Mass | 855.415 Da |
Heavy Atom Count | 57 |
The primary structure of WKYMVm follows the sequence: Tryptophan (Trp) - Lysine (Lys) - Tyrosine (Tyr) - Methionine (Met) - Valine (Val) - D-Methionine (D-Met), with a C-terminal amidation. The stereochemical modification at the sixth position, where the natural L-methionine is replaced by its D-isomer, significantly enhances its metabolic stability against proteolytic degradation. This modification also optimizes receptor binding affinity and functional activity. The N-terminal tryptophan residue contributes to hydrophobic interactions with formyl peptide receptors, while the tyrosine residue provides a potential site for phosphorylation. The sequence is conventionally abbreviated as WKYMVM, with the terminal "m" indicating the D-methionine configuration [2] [4] [10].
The investigation of WKYMVm represents a significant advancement in peptide immunology, with critical discoveries unfolding over two decades:
Initial Identification (1999): Researchers led by Le et al. first characterized the peptide's ability to activate human phagocytes through FPRL1 (now designated FPR2) and FPR, demonstrating its potent chemotactic activity. This foundational work established WKYMVm as a high-affinity agonist for multiple formyl peptide receptors [4].
Receptor Specificity Elucidation (2001): Christophe et al. conducted pivotal research confirming WKYMVm's dual activation of FPRL1 and its action as an agonist for the orphan receptor FPRL2 (now FPR3). This study provided crucial insights into the peptide's receptor selectivity and its capacity to induce calcium flux in neutrophils at picomolar concentrations [4].
Cellular Survival Mechanism (2002): Bae and colleagues uncovered the peptide's anti-apoptotic effects on monocytes, demonstrating its activation of PKC-, PI 3-kinase-, and Akt-dependent pathways. This research expanded WKYMVm's therapeutic potential beyond chemotaxis to include cell survival modulation [4] [8].
Therapeutic Application Studies (2010s): Subsequent research explored WKYMVm's efficacy in diverse disease models, including:
Table 3: Research Milestones in WKYMVm Investigation
Year | Research Milestone | Significance | Reference |
---|---|---|---|
1999 | Identification as phagocyte activator | Established FPRL1/FPR activation mechanism | [4] |
2001 | Characterization as FPRL2 (FPR3) agonist | Defined receptor specificity profile | [4] |
2002 | Discovery of monocyte survival promotion | Elucidated PKC/PI3K/Akt-dependent anti-apoptotic pathway | [4] |
2014 | Demonstration of anti-obesity effects | Revealed metabolic regulation via leptin signaling modulation | [1] [5] |
2021 | Application in neutrophil swarming studies | Contributed to understanding bacterial containment mechanisms | [4] |
The ongoing research continues to explore its paradoxical roles in tumor microenvironments, where it exhibits either pro- or anti-tumor effects depending on malignancy type, positioning WKYMVm as a versatile tool for immunopharmacological research [1] [2] [4].
Table 4: Standardized Nomenclature of 187986-17-0
Nomenclature Type | Designation |
---|---|
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
Canonical SMILES | CSCCC@@HNC(=O)CCS |
CAS Registry Number | 187986-17-0 |
Other Identifiers | CHEMBL3185620; PubChem CID 457933; UNII-9U5X4C6Q8F |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: